molecular formula C20H23F3N4O7S2 B039223 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine CAS No. 113787-92-1

2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine

Cat. No.: B039223
CAS No.: 113787-92-1
M. Wt: 552.5 g/mol
InChI Key: VLWRQHUSMOIPSC-DZGCQCFKSA-N
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Description

Edetate calcium disodium anhydrous is a metal ion chelator primarily used to treat lead poisoning. It is a compound that binds to metal ions, forming stable complexes that can be excreted from the body. This compound is on the World Health Organization Model List of Essential Medicines and was granted FDA approval on July 16, 1953 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate calcium disodium anhydrous is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium hydroxides. The reaction typically involves dissolving EDTA in water, followed by the addition of calcium hydroxide and sodium hydroxide under controlled pH conditions. The resulting solution is then evaporated to obtain the anhydrous form of the compound .

Industrial Production Methods

Industrial production of edetate calcium disodium anhydrous follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically crystallized and dried to obtain the anhydrous form .

Chemical Reactions Analysis

Types of Reactions

Edetate calcium disodium anhydrous primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .

Common Reagents and Conditions

The chelation reactions of edetate calcium disodium anhydrous involve metal ions such as lead, zinc, and calcium. These reactions are usually carried out in aqueous solutions under neutral to slightly alkaline pH conditions .

Major Products Formed

The major products formed from the chelation reactions of edetate calcium disodium anhydrous are metal-EDTA complexes. For example, when it reacts with lead ions, the product is a lead-EDTA complex that can be excreted from the body .

Scientific Research Applications

Edetate calcium disodium anhydrous has a wide range of scientific research applications:

Mechanism of Action

Edetate calcium disodium anhydrous exerts its effects through chelation. It distributes into tissues such as the kidney and bone, where it binds to metal ions like lead. The chelated metal ions are then eliminated through urinary excretion. This process reduces the concentration of toxic metals in the body, thereby mitigating their harmful effects .

Comparison with Similar Compounds

Similar Compounds

    Edetate disodium: Another chelating agent used to treat hypercalcemia and digitalis toxicity.

    Dimercaprol: Used in conjunction with edetate calcium disodium for treating severe lead poisoning.

    Succimer: An alternative chelating agent for treating lead poisoning, particularly in pediatric patients.

Uniqueness

Edetate calcium disodium anhydrous is unique in its ability to chelate lead ions effectively without causing significant hypocalcemia. Its inclusion of calcium in the structure prevents the depletion of calcium ions in the body, making it safer for use in treating lead poisoning compared to other chelating agents .

Properties

IUPAC Name

(2R)-2-[[(2R)-3-(methoxycarbonyldisulfanyl)-2-[[2-[3-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O7S2/c1-10(2)15(17(30)31)25-16(29)13(9-35-36-18(32)33-3)24-14(28)8-34-12-6-4-5-11(7-12)19(26-27-19)20(21,22)23/h4-7,10,13,15H,8-9H2,1-3H3,(H,24,28)(H,25,29)(H,30,31)/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWRQHUSMOIPSC-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921194
Record name N-{1-Hydroxy-2-[(1-hydroxy-2-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenoxy}ethylidene)amino]-3-[(methoxycarbonyl)disulfanyl]propylidene}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113787-92-1
Record name D-Valine, N-[3-[(methoxycarbonyl)dithio]-N-[[3-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]acetyl]-L-alanyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113787-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113787921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(1-hydroxy-2-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenoxy}ethylidene)amino]-3-[(methoxycarbonyl)disulfanyl]propylidene}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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